molecular formula C12H11ClN4 B1480850 1-(2-chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098030-44-3

1-(2-chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole

Katalognummer: B1480850
CAS-Nummer: 2098030-44-3
Molekulargewicht: 246.69 g/mol
InChI-Schlüssel: WUKSQJDIDFYVRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is a chemical compound supplied for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. The imidazo[1,2-b]pyrazole scaffold is a subject of interest in medicinal chemistry research. Scientific literature indicates that this class of heterocyclic compounds is investigated for its potential biological activities, particularly in oncology and inflammation research . Related structures have been studied as potential inhibitors of key cellular signaling pathways, such as p38 MAPK, which is involved in inflammation and cancer cell proliferation . Other research explores similar fused heterocyclic systems, such as imidazo[1,2-a]pyridine derivatives, as targeted inhibitors in diseases like acute myeloid leukemia . Please note that specific biological activity, mechanism of action, and pharmacological data for this exact compound may not be available in the public domain. Researchers are encouraged to consult specialized scientific databases and conduct their own experimentation to determine the specific properties and research applications of this compound.

Eigenschaften

IUPAC Name

1-(2-chloroethyl)-6-pyridin-3-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4/c13-3-5-16-6-7-17-12(16)8-11(15-17)10-2-1-4-14-9-10/h1-2,4,6-9H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKSQJDIDFYVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C=CN(C3=C2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of 3-Hydrazinopyridine Dihydrochloride with Acrylonitrile

A principal method involves the cyclization of 3-hydrazinopyridine dihydrochloride with acrylonitrile to form 1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-amine, which is then oxidized and transformed into the chloro-substituted pyrazole derivative.

  • Step 1: Cyclization

    • Reactants: 3-hydrazinopyridine dihydrochloride and acrylonitrile.
    • Conditions: Alkoxide base (e.g., sodium ethoxide) in a C1-C4 fatty alcohol solvent, temperature range 25–100 °C.
    • Stoichiometry: Excess acrylonitrile (~1.5 to 2 equivalents) and alkoxide base (~2 to 5 equivalents).
    • Outcome: Formation of 1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-amine.
  • Step 2: Oxidation

    • Oxidizing agent: Manganese dioxide (MnO2) or manganese oxide (IV).
    • Conditions: Heating at 60 °C for ~18 hours in acetonitrile.
    • Outcome: Conversion to 3-(3-amino-1H-pyrazol-1-yl)pyridine.
  • Step 3: Sandmeyer Reaction to Introduce Chlorine

    • Diazotization: Amino group converted to diazonium salt using sodium nitrite in aqueous HCl at 0–5 °C.
    • Chlorination: Reaction with copper(II) chloride in toluene at low temperature.
    • Work-up: Neutralization, extraction, and purification by chromatography or recrystallization.
    • Outcome: 3-(3-chloro-1H-pyrazol-1-yl)pyridine intermediate.

This method is notable for avoiding difficult-to-prepare 3-chloropyrazole starting materials and improving yield and purity compared to earlier methods.

Formation of Imidazo[1,2-b]pyrazole Core and 2-Chloroethyl Substitution

While the detailed synthetic steps for the imidazo ring formation and 2-chloroethyl substitution are less explicitly described in the available documents, typical approaches include:

  • Imidazo Ring Formation: Condensation of the pyrazole-pyridine intermediate with appropriate aldehydes or α-halo ketones to form the fused imidazo ring via cyclization reactions.

  • Introduction of 2-Chloroethyl Group: Alkylation of the nitrogen atom at position 1 of the imidazo[1,2-b]pyrazole with 2-chloroethyl halides (e.g., 2-chloroethyl chloride or bromide) under basic conditions.

These steps are generally performed under controlled temperature and inert atmosphere to maximize yield and prevent side reactions.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Reaction Time Yield (%) Notes
Cyclization with acrylonitrile 3-hydrazinopyridine dihydrochloride, NaOEt, fatty alcohol 25–100 Several hours Moderate Excess acrylonitrile and base used
Oxidation Manganese oxide (IV), acetonitrile 60 18 h ~69 Filtration and washing required
Sandmeyer Chlorination NaNO2, HCl, CuCl2, toluene 0–5 2 h Variable Low temperature critical
Imidazo ring formation Aldehydes or α-halo ketones, acidic/basic catalysis Ambient to reflux Hours Not specified Requires optimization
2-Chloroethyl substitution 2-chloroethyl halide, base (e.g., K2CO3) Ambient to reflux Hours Not specified Alkylation step

Purification Techniques

  • Flash column chromatography is commonly employed to purify the chloro-substituted pyrazole intermediates.
  • Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) is used to obtain pure final products.
  • Filtration and washing steps are critical after oxidation and diazotization reactions to remove inorganic residues.

Research Findings and Challenges

  • The method described in patent CN106470976A highlights that previous routes relying on 3-chloropyrazoles had low yields and difficulties in isolating pure products.
  • The improved method using cyclization of 3-hydrazinopyridine dihydrochloride with acrylonitrile followed by oxidation and Sandmeyer reaction provides a more efficient and scalable approach.
  • The preparation requires careful control of reaction temperatures, stoichiometry, and purification to maximize yield and purity.
  • The availability and preparation of starting materials such as 3-hydrazinopyridine dihydrochloride are critical for the overall success of the synthesis.

Analyse Chemischer Reaktionen

1-(2-Chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

    Coupling Reactions: The pyridin-3-yl group can participate in cross-coupling reactions, allowing for further functionalization.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation steps, and various oxidizing or reducing agents depending on the desired transformation.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(2-chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is primarily investigated for its anticancer and antimicrobial properties. The compound's ability to form covalent bonds with nucleophilic sites on proteins or DNA suggests that it may disrupt cellular processes, leading to anticancer effects.

  • Anticancer Activity : Studies have shown that derivatives of imidazo[1,2-b]pyrazole scaffolds exhibit significant antiproliferative effects against various cancer cell lines. The chloroethyl group plays a crucial role in this mechanism by facilitating interactions with DNA or proteins involved in cell cycle regulation.
  • Antimicrobial Properties : The compound has also been explored for its potential to combat bacterial infections, with preliminary studies indicating effective inhibition against certain strains.

Biological Studies

In biological research, 1-(2-chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole serves as a tool to explore interactions with biological targets such as enzymes and receptors. Its unique structure allows for the investigation of binding affinities and mechanisms of action.

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science. It can be utilized in the development of novel materials with specific electronic or optical characteristics, potentially leading to advancements in organic electronics or photonic devices.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of several imidazo[1,2-b]pyrazole derivatives, including 1-(2-chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole. The results demonstrated significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Activity

Research conducted by the International Journal of Antimicrobial Agents highlighted the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The study indicated that the compound's mechanism involved disruption of bacterial cell wall synthesis.

Wirkmechanismus

The mechanism of action of 1-(2-chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to and inhibit the activity of certain enzymes or receptors, disrupting key biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Indole Isosteres

The replacement of indole with 1H-imidazo[1,2-b]pyrazole in drug molecules has been systematically studied. For example, pruvanserin (3) , an indolyl drug and selective 5-HT2A serotonin receptor antagonist, was compared to its 1H-imidazo[1,2-b]pyrazole isostere (Figure 2 in ). Key findings include:

  • Lipophilicity (logD) : The imidazo[1,2-b]pyrazole analogue exhibited a lower logD (indicating reduced lipophilicity) compared to pruvanserin, translating to a 5–10-fold improvement in aqueous solubility .
  • pKa : The pKa of the imidazo[1,2-b]pyrazole core NH (7.3) was significantly lower than that of indole NH (~10–12), suggesting enhanced deprotonation in physiological conditions and improved membrane permeability .
Chloroethyl-Substituted Derivatives

Several chloroethyl-substituted imidazo[1,2-b]pyrazoles have been synthesized, differing in their substituents at position 6:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Properties
1-(2-Chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole Pyridin-3-yl C₁₂H₁₁ClN₄ 246.70 High solubility, low logD
1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole Cyclopropyl C₁₀H₁₂ClN₃ 209.68 Intermediate for drug synthesis
1-(2-Chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole Furan-2-yl C₁₁H₁₀ClN₃O 235.67 Not yet characterized

These analogues highlight the versatility of the scaffold, with the pyridin-3-yl derivative showing the most promise for drug development due to its balanced solubility and pharmacophore compatibility.

Pyrazole-Pyrimidine Hybrids

Compounds like 4-chloro-3-[6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl]aniline (CAS: 1448318-07-7) share structural similarities but incorporate an aniline moiety. This derivative has a molecular weight of 309.76 g/mol (C₁₆H₁₂ClN₅) and may exhibit distinct receptor-binding profiles due to the additional aromatic amine group .

Functional Analogues

Pruvanserin Isosteres

The imidazo[1,2-b]pyrazole isostere of pruvanserin demonstrated superior solubility (≥10 mg/mL in aqueous buffer) compared to the original indole-based drug (<1 mg/mL), making it a viable candidate for reformulation .

Imidazo[1,2-a]pyrimidines

Compounds such as 3-(6-chloro-1H-benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine (11h) () differ in ring fusion but share bioactivity in antimicrobial and anticancer assays. However, their higher molecular weights (e.g., 379.83 g/mol for 11h) and increased lipophilicity limit their utility in CNS-targeted therapies.

Biologische Aktivität

1-(2-Chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 1-(2-chloroethyl)-6-(pyridin-3-yl)imidazo[1,2-b]pyrazole
  • Molecular Formula : C12H11ClN4
  • Molecular Weight : 246.69 g/mol
  • CAS Number : 2098030-44-3

The compound features an imidazo[1,2-b]pyrazole core linked to a pyridine ring and a chloroethyl substituent. The presence of these functional groups is crucial for its biological activity.

The biological activity of 1-(2-chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole primarily involves its interaction with various molecular targets:

  • Covalent Bond Formation : The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, disrupting cellular processes and inhibiting enzymatic activity.
  • Receptor Modulation : The imidazo[1,2-b]pyrazole moiety may interact with specific receptors, leading to modulation of their activity and subsequent biological effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. Its derivatives have shown significant antiproliferative effects against various cancer cell lines:

Cancer Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)26
HepG2 (Liver)49.85
A549 (Lung)0.95
HCT116 (Colon)0.067

These findings suggest that compounds containing the imidazo[1,2-b]pyrazole scaffold can effectively inhibit the growth of various cancer types, including breast, liver, and lung cancers.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against several pathogens. The specific mechanisms involve:

  • Inhibition of Bacterial Growth : The compound's ability to disrupt bacterial cell wall synthesis and function has been noted in various studies.

Case Studies

Recent research has focused on synthesizing derivatives of imidazo[1,2-b]pyrazoles to enhance their biological activity:

  • Synthesis and Evaluation : A study synthesized several derivatives and evaluated their anticancer properties using in vitro assays. The most promising candidates exhibited significant cytotoxicity against multiple cancer cell lines while showing low toxicity to normal cells .
  • Structure-Activity Relationship Analysis : Detailed SAR analyses have revealed that modifications to the pyridine ring can significantly impact the compound's potency and selectivity against cancer cells .

Q & A

Q. What are the primary synthetic routes for 1-(2-chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation or cyclization reactions. For example:

  • Imidazo[1,2-b]pyrazole core formation : Cyclization of pyrazole derivatives with chloroethyl precursors under controlled temperatures (80–120°C) using catalysts like Pd or Cu.
  • Pyridinyl group introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution at the 6-position of the imidazo-pyrazole scaffold .
    Key factors affecting yield :
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side products.
  • Catalyst loading : Pd(PPh₃)₄ at 2–5 mol% balances efficiency and cost .
  • Temperature gradients : Gradual heating (e.g., 60°C → 120°C) minimizes decomposition of sensitive intermediates .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., pyridinyl protons at δ 8.1–8.5 ppm; chloroethyl CH₂ at δ 3.7–4.2 ppm).
  • X-ray crystallography : Resolves tautomeric ambiguity in the imidazo-pyrazole ring. For example, the 1H-tautomer is stabilized by intramolecular H-bonding with the pyridinyl group .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Use ESI+ mode for halogenated derivatives .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound, especially regarding regioselectivity?

Methodological Answer:

  • Reaction path search (RPS) : Use quantum chemical calculations (DFT at B3LYP/6-311+G**) to map energy profiles for cyclization steps. Identify transition states to predict regioselectivity (e.g., favoring 6-pyridinyl over 5-substitution) .
  • Machine learning (ML) : Train models on existing pyrroloimidazole syntheses to predict optimal solvent/catalyst pairs. For example, ML-driven screening reduces experimental trials by 40% .
  • Solvent effect modeling : COSMO-RS simulations guide solvent selection (e.g., acetonitrile vs. THF) to stabilize intermediates .

Q. What strategies address contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-analysis framework :
    • Data normalization : Adjust for assay variability (e.g., IC₅₀ values normalized to positive controls like doxorubicin).
    • Multivariate regression : Correlate substituent effects (e.g., chloroethyl chain length) with activity trends .
  • Orthogonal assays : Validate kinase inhibition claims using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives .

Q. How does tautomerism in the imidazo[1,2-b]pyrazole ring impact reactivity and binding affinity?

Methodological Answer:

  • Tautomer stability analysis : DFT calculations show the 1H-tautomer is energetically favored (ΔG ≈ 2.1 kcal/mol lower than 3H-form). This tautomer dominates in polar solvents, enhancing hydrogen-bonding with biological targets (e.g., ATP-binding pockets) .
  • Crystallographic evidence : X-ray structures confirm tautomeric preference in solid state, aligning with computational predictions .
  • SAR studies : Modify the pyridinyl group to lock tautomerism (e.g., methyl substitution at N1 reduces tautomeric flexibility, improving selectivity) .

Experimental Design & Data Analysis

Q. How to design experiments for reproducibility in synthesizing this compound?

Methodological Answer:

  • DOE (Design of Experiments) : Use a 2³ factorial design to test variables:

    FactorLow (-1)High (+1)
    Temp80°C120°C
    CatalystPd(OAc)₂PdCl₂(PPh₃)₂
    SolventDMFTHF
    Response : Yield (%) and purity (HPLC). Analyze interactions using ANOVA .
  • In-line monitoring : ReactIR tracks intermediate formation in real time, reducing batch-to-batch variability .

Q. What advanced techniques resolve spectral overlaps in NMR characterization?

Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Resolve overlapping peaks in aromatic regions. For example, HMBC correlates pyridinyl C8 (δ 148 ppm) with imidazo-pyrazole H3 .
  • Dynamic NMR (DNMR) : Detect tautomer exchange rates (k ≈ 10² s⁻¹) in DMSO-d₆ at 298–318 K. Fit data to Eyring equation for activation parameters .

Cross-Disciplinary Applications

Q. How can this compound be applied in materials science (e.g., as a ligand)?

Methodological Answer:

  • Coordination chemistry : Chelate transition metals (Cu²⁺, Fe³⁺) via pyridinyl N and imidazo N1. Single-crystal XRD confirms octahedral geometry in [Cu(compound)₂(H₂O)₂] complexes .
  • Catalytic activity : Test in Suzuki couplings; Pd-complexed derivatives achieve 85–92% yield under mild conditions (50°C, 12 h) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.